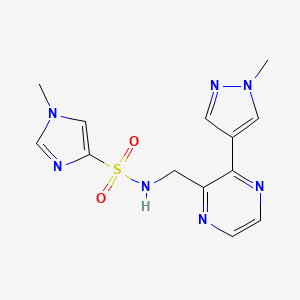![molecular formula C18H17N3O4S B2772068 [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate CAS No. 896311-89-0](/img/structure/B2772068.png)
[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves multi-step synthetic routes . For example, a green multi-component procedure for the formation of [1, 2, 4]triazolo[1,5-a]pyrimidine-6-carboxamides was described using a one-pot reaction involving an aldehyde, 3-amino-1,2,4-triazole, a primary aliphatic or aromatic amines, and 2,2,6-trimethyl-4H-1,3-dioxin-4-one .Molecular Structure Analysis
1,2,4-Triazoles contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole-containing compounds can vary widely depending on the specific compound. For example, (4-Methyl-4H-1,2,4-triazol-3-yl)methanol is a solid with a molecular weight of 150.17 .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
Research in the field of heterocyclic compounds, such as the synthesis of novel compounds containing sulfonamido moieties, has shown potential antibacterial applications. For instance, Azab et al. (2013) focused on synthesizing new heterocyclic compounds suitable as antibacterial agents, demonstrating the broader interest in developing compounds with similar structural features for antibacterial purposes (Azab, Youssef, & El‐Bordany, 2013).
Probe for Detection in Living Cells
Another application area is the development of sensitive probes for ion detection in living cells. Mani et al. (2018) synthesized a coumarin-pyrazolone probe for detecting Cr3+ ions in living cells, illustrating how compounds with pyran and triazole groups can be utilized in bioimaging and cellular studies (Mani et al., 2018).
Antimicrobial Activity
The synthesis of sulfone-linked bis heterocycles with antimicrobial activity highlights the potential use of such compounds in combating microbial infections. Padmavathi et al. (2008) explored the antimicrobial properties of novel sulfone-linked bis heterocycles, pointing to the relevance of these structural frameworks in developing new antimicrobial agents (Padmavathi, Thriveni, Reddy, & Deepti, 2008).
Anticancer Activity
Research into the anticancer activity of etodolac-thioether derivatives, which include triazole moieties, demonstrates the potential therapeutic applications of structurally complex heterocycles. Çoruh et al. (2018) evaluated a series of compounds for their cytotoxicity against various cancer cell lines, providing insights into the anticancer potential of compounds with triazole and thioether groups (Çoruh, Çevik, Yelekçi, Djikić, & Küçükgüzel, 2018).
Catalytic Applications
Compounds with sulfanyl groups have also been explored for catalytic applications. Tayebi et al. (2011) investigated sulfuric acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst, showcasing the utility of sulfanyl-containing compounds in facilitating chemical reactions (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-11-4-12(2)6-13(5-11)17(23)25-16-8-24-14(7-15(16)22)9-26-18-20-19-10-21(18)3/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDWYJAIVDVLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=CN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2771986.png)
![(11Z)-11-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2771989.png)

![5-Bromo-2-chloro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2771995.png)
![Ethyl 6-acetyl-2-pivalamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2771996.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2771999.png)
![8-(4-fluorophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2772000.png)
![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2772001.png)


![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2772005.png)


